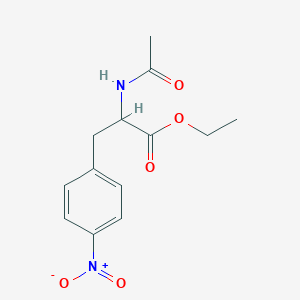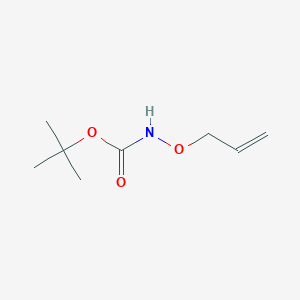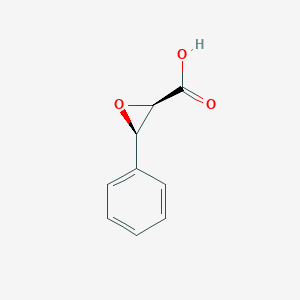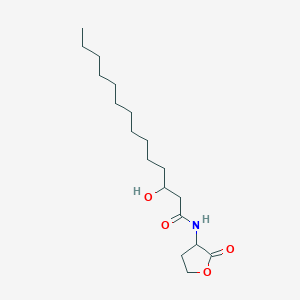
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone
Overview
Description
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a compound belonging to the class of N-acyl-amino acids. It is characterized by its molecular formula C18H33NO4 and a molecular weight of 327.465 g/mol . This compound is known for its role in quorum sensing, a mechanism of cell-to-cell communication in bacteria .
Mechanism of Action
Target of Action
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone, also known as 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide or N-(3-oxodecanoyl)-homoserine lactone, is a member of the N-acyl-homoserine lactone family . These molecules are involved in a bacterial communication process known as quorum sensing . They act as signaling molecules, controlling gene expression and cellular metabolism .
Mode of Action
This compound is a small diffusible signaling molecule . It interacts with its targets by diffusing across the cell membrane and binding to specific receptor proteins within the cell . This binding event triggers changes in gene expression, leading to alterations in cellular behavior .
Biochemical Pathways
The compound plays a crucial role in the quorum sensing system of bacteria . It affects several biochemical pathways, including those involved in virulence factor production, biofilm formation, and cellular metabolism . For instance, it has been found to alter lipid-ordered domains, which are critical for transmembrane receptor signaling .
Pharmacokinetics
Given its chemical structure, it is likely soluble in dmf or acetonitrile . It is recommended to be stored at -20°C , suggesting that it may have stability issues at higher temperatures.
Result of Action
The action of this compound results in significant changes in bacterial behavior. It can decrease the production of various quorum sensing-controlled virulence factors . It also alters the level of various metabolites involved in the quorum sensing system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the density of the bacterial population, and the physical and chemical conditions of the environment can all impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, acting as cell-density mediators of QS gene expression . Understanding the regulation of AHLs like this compound may contribute to the elucidation of cell density-dependent phenomena .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that moderate levels of exogenous 3-oxo-C10-HSL could induce or enhance biofilm formation and alter its structure .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The regulation of biofilm formation by this compound is both concentration- and temperature-dependent .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone typically involves the acylation of homoserine lactone with a tetradecanoic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as crystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted amides .
Scientific Research Applications
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone has several applications in scientific research:
Chemistry: It is used as a model compound to study acylation reactions and the behavior of N-acyl-amino acids.
Properties
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUESGRCDRZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470555 | |
| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172670-99-4 | |
| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


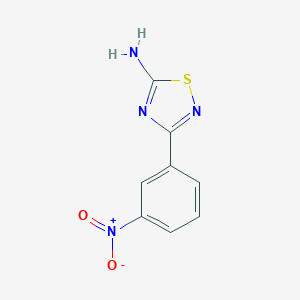



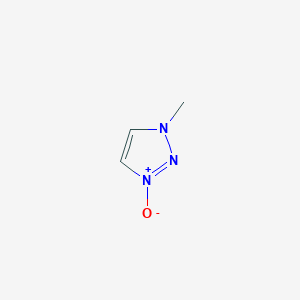


![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)

